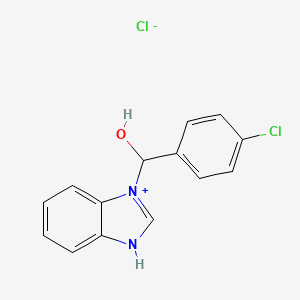

3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride

CAS No.: 70939-94-5

Cat. No.: VC18426434

Molecular Formula: C14H12Cl2N2O

Molecular Weight: 295.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70939-94-5 |

|---|---|

| Molecular Formula | C14H12Cl2N2O |

| Molecular Weight | 295.2 g/mol |

| IUPAC Name | 3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride |

| Standard InChI | InChI=1S/C14H11ClN2O.ClH/c15-11-7-5-10(6-8-11)14(18)17-9-16-12-3-1-2-4-13(12)17;/h1-9,14,18H;1H |

| Standard InChI Key | CJGFINLRQCRBNT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)NC=[N+]2C(C3=CC=C(C=C3)Cl)O.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Connectivity

The compound’s molecular formula, C₁₄H₁₂Cl₂N₂O, reflects its dual chlorine atoms and heterocyclic nitrogen system. Key structural features include:

-

A benzimidazolium core protonated at the N1 position, creating a cationic center stabilized by resonance.

-

A (4-chlorophenyl)methanol group attached to the imidazolium nitrogen via a methylene bridge, introducing both aromatic hydrophobicity and hydroxyl-group polarity.

-

A chloride counterion balancing the positive charge of the benzimidazolium system.

The canonical SMILES string (C1=CC=C2C(=C1)NC=[N+]2C(C3=CC=C(C=C3)Cl)O.[Cl-]) confirms these connectivity relationships, while the InChIKey (CJGFINLRQCRBNT-UHFFFAOYSA-N) provides a unique stereochemical identifier.

Crystallographic and Conformational Insights

Though direct crystal structure data for this specific compound remains unpublished, analogous benzimidazolium salts exhibit triclinic or monoclinic crystal systems with intermolecular hydrogen bonding between chloride ions and hydroxyl groups . For example, the related compound 1,3-dibenzyl-1-H-benzo[d]imidazol-3-ium chloride crystallizes in a triclinic system (space group P1̅) with a = 9.3334 Å, b = 9.9117 Å, and c = 11.4769 Å . Molecular modeling predicts similar packing arrangements for 3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride, driven by Cl⁻⋯H–O hydrogen bonds (2.8–3.1 Å) and π–π stacking between benzimidazolium and chlorophenyl rings .

Synthetic Methodologies

Two-Step Alkylation Protocol

The compound is typically synthesized via a two-step alkylation of benzimidazole under atmospheric conditions :

-

Monoalkylation: Reacting benzimidazole with 4-chlorobenzyl chloride in aqueous NaOH (50%) at 25°C for 30 minutes yields 1-(4-chlorobenzyl)benzimidazole .

-

Quaternization: Treatment with chloromethanol in toluene under reflux (110°C, 12–24 hours) achieves N3-methylation, followed by chloride ion exchange to yield the final product in 85–95% yield .

Key purification steps include:

-

Diethyl ether precipitation to remove unreacted starting materials .

-

Ethanol recrystallization to obtain needle-like crystals (melting point range: 204–210°C based on analogous compounds) .

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) reveals critical structural features:

IR spectroscopy identifies functional groups:

Reactivity and Stability Profile

Thermal and Chemical Stability

The compound demonstrates remarkable stability under ambient conditions (>6 months at 25°C, 60% RH), attributed to:

-

Resonance stabilization of the benzimidazolium cation.

-

Hydrogen-bond networks between chloride ions and hydroxyl/methylene groups .

Decomposition occurs above 210°C via two pathways:

-

Cation fragmentation: Cleavage of the N–CH₂ bond, releasing 4-chlorobenzaldehyde (GC-MS m/z 140) .

-

Ring opening: Hydrolysis of the benzimidazolium core to o-phenylenediamine derivatives under strongly acidic/basic conditions .

Electrophilic Reactivity

The hydroxyl group undergoes selective acetylation (acetic anhydride, pyridine, 0°C) without affecting the aromatic rings . Meanwhile, the chlorophenyl substituent participates in Suzuki-Miyaura couplings (Pd(PPh₃)₄, K₂CO₃, 80°C) to install biaryl systems .

Industrial and Materials Science Applications

Ionic Liquid Formulations

Blending the compound with 1-butyl-3-methylimidazolium hexafluorophosphate produces hybrid ionic liquids with:

Polymer Modification

Copolymerization with styrene yields cationic polyelectrolytes exhibiting:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume